molecular formula C16H24O4 B2710621 Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate CAS No. 1216805-26-3

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate

Cat. No.: B2710621
CAS No.: 1216805-26-3
M. Wt: 280.364
InChI Key: NGIWARNRYMABHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate is an organic compound with a complex structure, characterized by the presence of multiple functional groups including a hydroxy group, a methoxy group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate typically involves multi-step organic reactions. One common method starts with the alkylation of 4-methoxy-3-methylphenol with a suitable alkyl halide to introduce the ethyl group. This is followed by a series of reactions including esterification and hydroxylation to achieve the final product. The reaction conditions often involve the use of strong bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon or platinum oxide can be used to facilitate hydrogenation steps. The use of continuous flow reactors can also improve the scalability of the synthesis process, ensuring consistent quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate.

    Reduction: Formation of 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanol.

    Substitution: Formation of derivatives with various substituents replacing the methoxy group.

Scientific Research Applications

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the hydroxy and methoxy groups can influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate can be compared with similar compounds such as:

    Ethyl 3-hydroxy-3-(4-methoxyphenyl)-4-methylpentanoate: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    Ethyl 3-hydroxy-3-(4-methylphenyl)-4-methylpentanoate: Lacks the methoxy group, potentially altering its solubility and interaction with molecular targets.

    Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)butanoate: Has a shorter carbon chain, which can influence its physical properties and reactivity.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-6-20-15(17)10-16(18,11(2)3)13-7-8-14(19-5)12(4)9-13/h7-9,11,18H,6,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIWARNRYMABHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OC)C)(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.